molecular formula C11H15ClN4 B3217875 2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride CAS No. 1185309-59-4

2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride

Cat. No.: B3217875
CAS No.: 1185309-59-4
M. Wt: 238.72 g/mol
InChI Key: JEJHNBODAJJDFV-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride ( 1185309-59-4) is a chemical compound of significant interest in medicinal chemistry and preclinical research. With a molecular formula of C11H15ClN4 and a molecular weight of 238.72 g/mol, this nicotinonitrile derivative features a piperidine moiety linked to a cyanopyridine core, a structural motif commonly associated with diverse pharmacological activities . Researchers value this compound as a key intermediate and pharmacophore in the design and synthesis of novel bioactive molecules. The core structure is recognized for its potential in developing kinase inhibitors, particularly against targets like PIM-1 kinase, which plays a critical role in cell survival, proliferation, and apoptosis . Inhibiting PIM-1 is a promising strategy in oncology research, and compounds with the nicotinonitrile scaffold have demonstrated potent cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) . Furthermore, related (1-benzyl-piperidin-4-yl)-(pyridin-2-yl)-amine structures have been investigated as fast-dissociating dopamine D2 receptor antagonists, suggesting potential research applications in the realm of central nervous system (CNS) disorders . This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Datasheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(piperidin-4-ylamino)pyridine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c12-8-9-2-1-5-14-11(9)15-10-3-6-13-7-4-10;/h1-2,5,10,13H,3-4,6-7H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJHNBODAJJDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C(C=CC=N2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride typically involves the reaction of 2-chloronicotinonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the product’s purity .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Nicotinonitrile Derivatives with Varied Substituents

A. 6-Cyclopropyl-2-methylnicotinonitrile (CAS: 1644447-20-0)

  • Molecular Formula : C₁₀H₁₀N₂
  • Purity : 95% ()
  • Key Differences: Lacks the piperidine moiety and hydrochloride salt.

B. 2-Chloro-4-iodonicotinonitrile (Catalog Compound from )

  • Molecular Formula : C₆H₂ClIN₂
  • Key Differences : Halogen substituents (Cl, I) introduce steric bulk and electrophilic reactivity, enabling cross-coupling reactions. Unlike the target compound, it lacks nitrogen-based functional groups (e.g., piperidine), limiting its utility in hydrogen-bond-driven biological interactions .

Piperidine-Containing Analogues

A. 2-(4-Piperidinyl)ethyl Nicotinate Hydrochloride (CAS: 1219981-10-8)

  • Molecular Formula : C₁₃H₁₉ClN₂O₂
  • Structural Feature: Contains an ester linkage (nicotinate) instead of an amino group.
  • Key Differences : The ester group increases lipophilicity but reduces hydrolytic stability compared to the amine linker in the target compound. This may influence metabolic pathways (e.g., esterase-mediated cleavage) .

B. 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride (CAS: 1086379-90-9)

  • Molecular Formula : C₁₁H₁₃ClN₄O
  • Structural Feature: Oxygen atom (ether linkage) replaces the amino group.

Pharmacologically Active Nicotinonitrile Derivatives

highlights nicotinonitrile derivatives modified for anticancer and antimicrobial activity:

  • Diaryl-3-cyano-1H-pyridinone derivatives (e.g., 5b,c): Incorporate glycosidic or thienopyridine moieties, enhancing solubility and targeting nucleic acid synthesis. These lack piperidine but show potent bioactivity due to planar aromatic systems .
  • Hydrazone derivatives (e.g., 8a–d) : Feature hydrazone linkages, which confer pH-dependent solubility and metal-chelating properties, unlike the rigid piperidine-amine in the target compound .

Physicochemical and Functional Comparison Table

Compound Name Molecular Formula Key Substituents Purity Pharmacological Notes Reference
2-(Piperidin-4-ylamino)nicotinonitrile HCl C₁₁H₁₅ClN₄ Piperidine-amino, nitrile 98%+ Potential CNS activity (amine)
6-Cyclopropyl-2-methylnicotinonitrile C₁₀H₁₀N₂ Cyclopropyl, methyl 95% Lipophilicity-enhanced
2-(4-Piperidinyl)ethyl Nicotinate HCl C₁₃H₁₉ClN₂O₂ Ester, piperidine N/A Esterase-sensitive
Diaryl-3-cyano-1H-pyridinone (5b,c) Varies Glycosidic, thienopyridine N/A Anticancer activity

Research Findings and Implications

  • Structural Impact on Bioactivity: The piperidine-amino group in the target compound may enhance blood-brain barrier penetration compared to ether- or ester-linked analogues, as seen in CNS-targeting drugs .
  • Synthetic Flexibility: Halogenated derivatives (e.g., 2-Chloro-4-iodonicotinonitrile) are more reactive in cross-coupling reactions but less stable in physiological conditions .
  • Antimicrobial vs. Anticancer Focus : Glycosidated derivatives () prioritize nucleic acid interaction, while the target compound’s amine group could favor protease or kinase inhibition .

Biological Activity

2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride, a compound with the CAS number 1185309-59-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound consists of a piperidine ring attached to a nicotinonitrile moiety. Its structural formula can be represented as follows:

C11H12ClN3\text{C}_{11}\text{H}_{12}\text{ClN}_3

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring enhances binding affinity, while the nitrile group may participate in various chemical interactions that modulate biological responses. Notably, studies have shown that compounds with similar structures can act as enzyme inhibitors or receptor modulators, leading to therapeutic effects in various diseases .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial and fungal strains, including Candida species. The mechanism involves disruption of microbial cell processes, leading to cell death .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. The modulation of signaling pathways involved in cell growth and apoptosis is hypothesized to be a key mechanism .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
2-Chloro-3-(piperidin-3-ylmethoxy)quinoxalineAntimicrobial, anticancerInhibits growth by interfering with cellular processes
1-(5-Nitropyridin-2-yl)-3-piperidinamineEnzyme inhibitor, receptor ligandBinds to specific enzymes/receptors
2-Methoxy-3-(piperazin-2-yl)quinoxalineAntipsychoticModulates neurotransmitter activity

This table highlights the diversity in biological activities among compounds structurally related to this compound.

Case Studies

  • Antimicrobial Efficacy : A study assessed the efficacy of this compound against Candida albicans and reported a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antifungal activity .
  • Anticancer Activity : In a recent investigation involving human breast cancer cell lines, the compound was found to reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. This suggests its potential role as a chemotherapeutic agent .

Q & A

Q. What are the recommended safety protocols for handling 2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride in laboratory settings?

  • Methodological Answer : Researchers must adhere to strict safety measures, including:
  • Using personal protective equipment (PPE) such as gloves, lab coats, and goggles to avoid skin/eye contact .
  • Working in a fume hood to prevent inhalation of dust or aerosols .
  • Immediate decontamination of spills using appropriate absorbents and disposal protocols.
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .

Q. What synthetic methodologies are effective for preparing this compound?

  • Methodological Answer : Common routes involve:
  • Condensation reactions : Reacting nicotinonitrile derivatives with piperidine-containing amines under reflux conditions (e.g., ethanol or dichloromethane as solvents) .
  • Nucleophilic substitution : Introducing the piperidinylamino group via displacement of a halogen or other leaving group on the pyridine ring .
  • Critical parameters : Optimize reaction time (monitored via TLC ), temperature (typically 60–80°C), and stoichiometry of reagents. Post-synthesis, purify via recrystallization or column chromatography .

Q. How can structural identity and purity be validated post-synthesis?

  • Methodological Answer :
  • Spectroscopic techniques : Use 1H^1H-/13C^{13}C-NMR to confirm bond connectivity and functional groups .
  • Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns .
  • Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) .
  • HPLC : Assess purity (>95%) and detect impurities .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Environmental factors : Control pH (6–8) and temperature (25–37°C) during assays, as these affect stability and receptor binding .
  • Assay validation : Use standardized cell lines or enzyme batches to minimize variability.
  • Dose-response curves : Perform triplicate experiments with multiple concentrations to establish EC50_{50}/IC50_{50} values .

Q. What structural modifications enhance the compound’s binding affinity to target receptors?

  • Methodological Answer :
  • Piperidine moiety : Substituents like methyl or phenyl groups at the 4-position increase lipophilicity and receptor interactions .
  • Nicotinonitrile core : Introducing electron-withdrawing groups (e.g., halogens) improves π-π stacking with aromatic residues in binding pockets .
  • SAR studies : Systematically vary substituents and use docking simulations to predict binding modes before synthesizing analogs .

Q. What advanced techniques are suitable for impurity profiling in synthesized batches?

  • Methodological Answer :
  • LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials or byproducts) with high sensitivity .
  • 1H^1H-NMR with suppression solvents**: Identify low-abundance contaminants masked by primary peaks.
  • Accelerated stability studies : Expose batches to heat/humidity and monitor degradation products via HPLC .

Q. How can computational modeling predict the compound’s reactivity under varying pH conditions?

  • Methodological Answer :
  • pKa prediction tools : Use software like ChemAxon or ACD/Labs to estimate ionization states at physiological pH .
  • Molecular dynamics (MD) simulations : Model protonation-dependent conformational changes in aqueous environments .
  • DFT calculations : Predict degradation pathways (e.g., hydrolysis of the nitrile group) under acidic/basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.